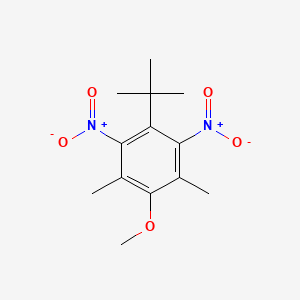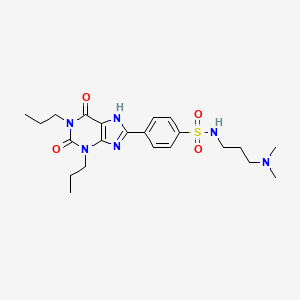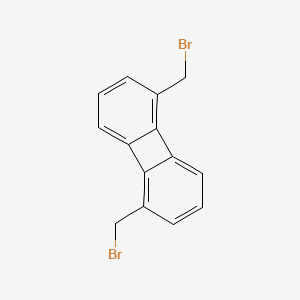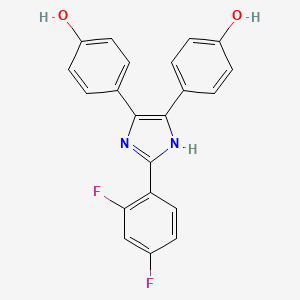
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane is a chemical compound that features a silicon atom bonded to a 4,5-dihydrofuran-2-yl group, a dimethyl group, and an oxolan-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane typically involves the reaction of appropriate organosilicon precursors with 4,5-dihydrofuran and oxolane derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized processes to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The silicon atom can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a wide range of organosilicon compounds with different functional groups .
Applications De Recherche Scientifique
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism by which (4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane exerts its effects involves interactions with various molecular targets. The silicon atom can form bonds with other elements, facilitating the formation of complex structures. The pathways involved in its reactions depend on the specific conditions and reagents used, but generally involve the formation and breaking of silicon-oxygen and silicon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(4,5-dihydrofuran-2-yl)silane: A compound with four 4,5-dihydrofuran-2-yl groups bonded to silicon.
Tetrakis(4,5-dihydrofuran-2-yl)germane: A germanium analog with similar structural properties.
Uniqueness
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane is unique due to the presence of both 4,5-dihydrofuran and oxolan groups bonded to silicon. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
91300-64-0 |
|---|---|
Formule moléculaire |
C10H18O2Si |
Poids moléculaire |
198.33 g/mol |
Nom IUPAC |
2,3-dihydrofuran-5-yl-dimethyl-(oxolan-2-yl)silane |
InChI |
InChI=1S/C10H18O2Si/c1-13(2,9-5-3-7-11-9)10-6-4-8-12-10/h5,10H,3-4,6-8H2,1-2H3 |
Clé InChI |
FRLYVFRPGGZXNY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1CCCO1)C2=CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)



![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)

![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)

![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)

![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
